molecular formula C12H12N2OS B183280 2-Amino-5-benzylthiophene-3-carboxamide CAS No. 383382-37-4

2-Amino-5-benzylthiophene-3-carboxamide

Cat. No. B183280
CAS RN: 383382-37-4
M. Wt: 232.3 g/mol
InChI Key: MLMZWPGWTMIMON-UHFFFAOYSA-N
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Description

2-Amino-5-benzylthiophene-3-carboxamide (abbreviated as ABTC) is an organic molecule that has been the subject of extensive research due to its potential applications in medicinal chemistry. ABTC has been used in a variety of research studies, including in vitro and in vivo experiments, due to its unique properties and potential to be used as a therapeutic agent. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of ABTC.

Scientific Research Applications

Targeted Synthesis and Biological Activity

The synthesis and analysis of azomethine derivatives of 2-amino-thiophene compounds have shown promising prospects for further study and molecular design due to their cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are synthesized through the interaction of aromatic aldehydes with 2-amino-thiophene compounds, showing high purity and potential for pharmacological applications (Chiriapkin et al., 2021).

Synthesis and Characterization

A study on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides highlighted their potential in antimicrobial applications. The synthesis involves condensation reactions and characterization through various spectroscopic techniques, pointing towards their utility in developing new antimicrobial agents (Talupur et al., 2021).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides reveals that these compounds exhibit significant activity against various microorganisms, including strains resistant to conventional antibiotics. This study showcases the potential of thiophene derivatives in combating bacterial and fungal infections (Kolisnyk et al., 2015).

Anticonvulsant and Antitubercular Activities

A study exploring the synthesis and anticonvulsant activity of Schiff bases of 2-aminothiophenes, along with their in silico properties, indicates these compounds' potential in developing new treatments for convulsive disorders. Their structure-activity relationship and molecular docking studies suggest these derivatives as promising candidates for anticonvulsant therapy (Kunda et al., 2013).

Photophysical Properties

Another study focused on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls and their photophysical properties, revealing their potential as blue emissive materials. This research opens avenues for utilizing 2-amino-thiophene derivatives in optoelectronic applications due to their luminescence in the blue region with high fluorescence quantum yields (Novanna et al., 2020).

properties

IUPAC Name

2-amino-5-benzylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMZWPGWTMIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397351
Record name 2-amino-5-benzylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzylthiophene-3-carboxamide

CAS RN

383382-37-4
Record name 2-amino-5-benzylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-benzylthiophene-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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